3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]
Description
The compound 3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] is a spirocyclic derivative of the imidazo[4,5-c]pyridine core, characterized by a methoxy substituent and a fused cyclobutane ring. Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol. The spirocyclic architecture introduces conformational rigidity, which can enhance binding specificity in biological targets . The methoxy group may influence electronic properties and solubility, making it a promising scaffold for drug discovery.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
3'-methoxyspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclobutane] |
InChI |
InChI=1S/C10H15N3O/c1-14-7-4-10(5-7)9-8(2-3-13-10)11-6-12-9/h6-7,13H,2-5H2,1H3,(H,11,12) |
InChI Key |
SQMQWGUAGAYZNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)C3=C(CCN2)NC=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Methoxy-3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
3-Methoxy-3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under specific conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-Methoxy-3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-3’,5’,6’,7’-tetrahydrospiro[cyclobutane-1,4’-imidazo[4,5-c]pyridine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Imidazo[4,5-c]pyridine Derivatives
3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] (CAS: 1909313-05-8)
5-Benzyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine (7a)
Imidazo[4,5-b]pyridine Derivatives
- 1-Methylimidazo[4,5-b]pyridine Structural Variation: Fused imidazole at the [4,5-b] position instead of [4,5-c]. Applications: Potent inhibitors of phosphodiesterase 1 (PDE1) and Aurora kinase A (AURKA), with substituents like anilino moieties influencing ATP-binding pocket interactions .
Functional Group Modifications
Key Observations :
- Methoxy Group: Improves solubility and metabolic stability compared to non-polar substituents.
- Spirocyclic Architecture : Enhances target selectivity by restricting rotational freedom, as seen in PDE10A inhibitors .
- Halogen Substituents : Increase lipophilicity and membrane permeability, critical for antimicrobial activity .
Target Compound vs. Antimicrobial Derivatives
Structure-Activity Relationship (SAR) Trends
- Position of Substituents :
- Ring Size : Cyclobutane (4-membered) vs. cyclohexane (6-membered) affects conformational strain and binding pocket compatibility .
Biological Activity
3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] is a complex organic compound notable for its unique spirocyclic structure. The compound is characterized by a cyclobutane ring fused to an imidazo[4,5-c]pyridine moiety, which has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₀H₁₅N₃O
- CAS Number : 1934857-66-5
The structural configuration of this compound allows for various chemical reactions, including oxidation, reduction, and substitution, which can be exploited to enhance its biological activity.
The biological activity of 3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] is believed to involve interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects. However, detailed studies on binding affinities and downstream signaling pathways are necessary for a comprehensive understanding of its mechanism of action.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to 3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]. For instance:
- In vitro Studies : Various derivatives have shown moderate activity against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using microdilution methods. For example:
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| F7 | S. aureus | 128 |
| F9 | E. coli | 32 |
| F36 | C. albicans | 16 |
Anticancer Activity
The potential anticancer properties of this compound are under investigation. Preliminary data suggest that it may inhibit certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. However, further research is required to elucidate these effects.
Study on Antimicrobial Derivatives
A study published in Molecules evaluated the antimicrobial activities of several derivatives related to the spirocyclic structure. The results indicated that specific modifications to the imidazo[4,5-c]pyridine moiety enhanced the antimicrobial efficacy against both bacterial and fungal strains .
Structure-Activity Relationship (SAR) Analysis
Research has shown that the introduction of functional groups such as methoxy or halogens at specific positions on the aromatic rings significantly influences biological activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
